An In-depth Technical Guide to 1-Cyclohexene-1-carboxylic acid
An In-depth Technical Guide to 1-Cyclohexene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexene-1-carboxylic acid (CAS No. 636-82-8) is an alpha,beta-unsaturated monocarboxylic acid with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its unique structural features, comprising a cyclohexene (B86901) ring conjugated with a carboxylic acid functional group, impart a distinct reactivity profile that allows for a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical and physical properties of 1-Cyclohexene-1-carboxylic acid, detailed experimental protocols, and an exploration of its reactivity and potential applications in research and drug development.
Chemical and Physical Properties
1-Cyclohexene-1-carboxylic acid is a white to light yellow, low-melting crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in many organic solvents. A summary of its key physical and chemical properties is presented below for easy reference.
Table 1: Physical and Chemical Properties of 1-Cyclohexene-1-carboxylic acid
| Property | Value | Reference(s) |
| IUPAC Name | cyclohex-1-ene-1-carboxylic acid | [2] |
| CAS Number | 636-82-8 | [1][2] |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molecular Weight | 126.15 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 35-39 °C | [1] |
| Boiling Point | 133-135 °C at 14 mmHg | [1] |
| Density | 1.101 g/mL at 25 °C | |
| Water Solubility | 0.7 g/L at 20 °C | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Vapor Pressure | 0.0101 mmHg at 25 °C | [1] |
Spectroscopic Data
The structural identification and characterization of 1-Cyclohexene-1-carboxylic acid are routinely performed using various spectroscopic techniques. The key expected spectral features are summarized below.
Table 2: Spectroscopic Data for 1-Cyclohexene-1-carboxylic acid
| Spectroscopy | Characteristic Peaks and Features | Reference(s) |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield (>10 ppm). - Olefinic Proton (=CH-): A signal in the olefinic region (around 7.0 ppm). - Allylic Protons (-CH₂-C=): Signals in the range of 2.1-2.3 ppm. - Aliphatic Protons (-CH₂-): Signals in the aliphatic region (around 1.5-1.7 ppm). | [3] |
| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170-180 ppm. - Olefinic Carbons (-C=C-): Two signals in the range of 120-140 ppm. - Aliphatic Carbons (-CH₂-): Signals in the range of 20-30 ppm. | [4][5] |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carbonyl): A strong, sharp peak around 1680-1710 cm⁻¹ (conjugated). - C=C Stretch (Alkene): A peak around 1640-1650 cm⁻¹. | |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 126. | [6] |
Chemical Reactivity
The chemical reactivity of 1-Cyclohexene-1-carboxylic acid is dictated by the interplay between the carboxylic acid group and the conjugated carbon-carbon double bond. This dual functionality allows for a range of transformations at both sites.
As an α,β-unsaturated carbonyl compound, it is susceptible to nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition.[7][8] The carboxylic acid moiety can undergo standard reactions such as esterification, amide formation, and reduction.[9]
Caption: Key reaction pathways for 1-Cyclohexene-1-carboxylic acid.
Experimental Protocols
Synthesis via Diels-Alder Reaction and Isomerization
A common route to cyclohexene carboxylic acids involves a [4+2] cycloaddition, known as the Diels-Alder reaction, followed by isomerization to the more thermodynamically stable α,β-unsaturated isomer.[10]
Protocol: Synthesis of Cyclohex-2-ene-1-carboxylic Acid [10]
-
Part 1: Diels-Alder Reaction
-
To a pressure reactor, add acrylic acid and an aromatic solvent such as toluene (B28343) or xylene.
-
Cool the reactor and add condensed 1,3-butadiene.
-
Seal the reactor and heat to approximately 150 °C for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. The primary product at this stage is 3-cyclohexene-1-carboxylic acid.
-
-
Part 2: Isomerization
-
To the crude solution from Part 1, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base.
-
Heat the mixture to reflux and monitor the isomerization by GC-MS or NMR spectroscopy until the desired product, cyclohex-2-ene-1-carboxylic acid, is the major component.
-
Cool the reaction mixture to room temperature and neutralize if a catalyst was used.
-
-
Part 3: Purification
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate (B1210297) mixture).[10]
-
Characterize the final product using standard spectroscopic methods to confirm its identity and purity.
-
Fischer Esterification
The carboxylic acid group of 1-Cyclohexene-1-carboxylic acid can be readily converted to an ester via Fischer esterification.[11][12]
Protocol: General Procedure for Fischer Esterification [11][12]
-
In a round-bottom flask, dissolve 1-Cyclohexene-1-carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, slowly and with cooling.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude ester.
-
Purify the ester by distillation or column chromatography.
Caption: Generalized workflow for the synthesis and subsequent esterification.
Applications in Research and Drug Development
Cyclohexene carboxylic acid derivatives are valuable building blocks in medicinal chemistry. They have been investigated for various biological activities. For instance, certain derivatives have been synthesized and evaluated as inhibitors of human 5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia.[13] The rigid cyclohexene scaffold is useful for constraining the conformation of molecules, which can be advantageous in designing potent and selective enzyme inhibitors.
Furthermore, new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and shown to possess antiproliferative and anti-inflammatory properties.[14] These findings highlight the potential of this chemical scaffold in the development of novel therapeutic agents. The synthesis of various derivatives for use as potent antitumor agents has also been explored.[15]
Safety and Handling
1-Cyclohexene-1-carboxylic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, immediately flush the affected area with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
References
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- 4. spectrabase.com [spectrabase.com]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 8. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]
- 9. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. athabascau.ca [athabascau.ca]
- 13. Cyclohex-1-ene carboxylic acids: synthesis and biological evaluation of novel inhibitors of human 5 alpha reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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